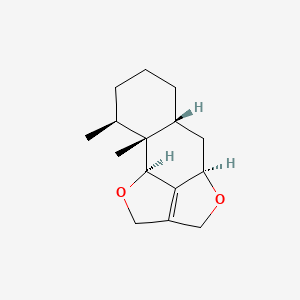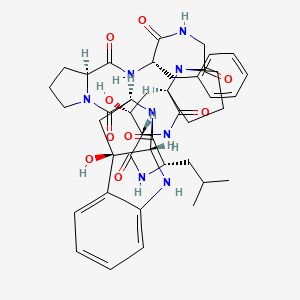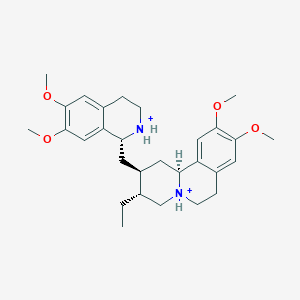
Uncialamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Uncialamycin involves several key reactions:
Noyori Enantioselective Reduction: This step is crucial for achieving the desired enantioselectivity.
Yamaguchi Acetylide-Pyridinium Coupling: This reaction helps in forming the enediyne core.
Stereoselective Acetylide-Aldehyde Cyclization: This step is essential for constructing the enediyne ring system.
Annulation Reaction: This newly developed reaction allows efficient coupling of a cyanophthalide and a p-methoxy semiquinone aminal to forge the anthraquinone moiety of the molecule.
Industrial Production Methods: this compound is produced by submerged fermentation of Streptomyces uncialis. The production titer has been significantly improved through genetic manipulation and medium optimization .
Chemical Reactions Analysis
Types of Reactions: Uncialamycin undergoes various types of chemical reactions, including:
Oxidation: This reaction is essential for modifying the functional groups on the molecule.
Reduction: Used to achieve the desired enantioselectivity and stereochemistry.
Substitution: This reaction is crucial for introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Noyori’s catalyst is often used for enantioselective reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various analogues of this compound, which are used for biological and drug development studies .
Scientific Research Applications
Uncialamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enediyne chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on cancer cell lines.
Medicine: Potential use in developing antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of synthetic analogues for drug development.
Mechanism of Action
Uncialamycin exerts its effects through the following mechanisms:
DNA Cleavage: The enediyne core undergoes a Bergman cyclization to form a diradical species, which cleaves DNA strands.
Molecular Targets: The primary target is the DNA of cancer cells, leading to cell death.
Pathways Involved: The compound induces apoptosis through DNA damage and subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Uncialamycin is unique among enediynes due to its simpler structure and potent cytotoxicity. Similar compounds include:
Calicheamicin: Another enediyne with a more complex structure and similar DNA-cleaving mechanism.
Dynemicin A: Known for its potent antitumor activity but with a more complex synthesis.
Tiancimycin A: Recently discovered enediyne with promising anticancer properties.
This compound stands out due to its streamlined synthesis and potential for developing targeted cancer therapies .
Properties
Molecular Formula |
C26H17NO6 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |
InChI |
InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1 |
InChI Key |
OBGWIHKWGGEOEV-YFRVKLFPSA-N |
Isomeric SMILES |
CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Canonical SMILES |
CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |
Synonyms |
uncialamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















